2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C12H21ClN2O and its molecular weight is 244.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Related compounds have been shown to have a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(4-(cyclopropylmethyl)piperazin-1-yl)butan-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been observed to increase the phosphorylation of H2AX in MCF-7 cells, which is indicative of DNA damage response activation . Additionally, it interacts with σ1 receptors, showing neuroprotective properties in vitro . These interactions suggest that this compound may modulate cellular stress responses and neuroprotective pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In MCF-10A cells, this compound has been shown to reduce cell viability with IC50 values comparable to those of Olaparib, a known PARP inhibitor . This reduction in cell viability indicates that this compound may influence cell signaling pathways involved in cell survival and apoptosis. Furthermore, its impact on gene expression and cellular metabolism could be linked to its interactions with DNA repair mechanisms and neuroprotective pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to σ1 receptors, which are involved in modulating cellular stress responses and neuroprotection . Additionally, the compound’s ability to increase H2AX phosphorylation suggests that it may induce DNA damage and activate DNA repair pathways . These molecular interactions highlight the compound’s potential as a modulator of cellular stress and DNA repair mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, with consistent effects on cell viability and DNA damage response
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit neuroprotective effects through its interaction with σ1 receptors . At higher doses, it may induce toxic effects, including reduced cell viability and increased DNA damage . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s interaction with σ1 receptors and its ability to induce DNA damage suggest that it may influence metabolic flux and metabolite levels
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its interaction with σ1 receptors suggests that it may be localized to specific cellular compartments involved in stress response and neuroprotection . The compound’s distribution and accumulation within tissues can influence its overall activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound’s interaction with σ1 receptors and its ability to induce DNA damage suggest that it may be localized to the nucleus and other cellular compartments involved in DNA repair and stress response . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-1-[4-(cyclopropylmethyl)piperazin-1-yl]butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O/c1-2-11(13)12(16)15-7-5-14(6-8-15)9-10-3-4-10/h10-11H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWXTUVVKVXYAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC2CC2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.